
2-Bromo-3-butylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-butylpyridine is an organic compound with the molecular formula C9H12BrN. It is a derivative of pyridine, where a bromine atom is substituted at the second position and a butyl group at the third position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Bromo-3-butylpyridine can be synthesized through several methods. One common approach involves the bromination of 3-butylpyridine. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum bromide .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-3-butylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The butyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
- Substituted pyridines
- Butyl alcohols or carboxylic acids
- Piperidine derivatives
Aplicaciones Científicas De Investigación
2-Bromo-3-butylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-butylpyridine involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the butyl group can influence the compound’s lipophilicity and membrane permeability. These properties make it a versatile compound in various chemical and biological processes .
Comparación Con Compuestos Similares
2-Bromopyridine: Lacks the butyl group, making it less lipophilic.
3-Butylpyridine: Lacks the bromine atom, affecting its reactivity in substitution reactions.
2-Bromo-3-methylpyridine: Has a methyl group instead of a butyl group, influencing its physical and chemical properties
Uniqueness: 2-Bromo-3-butylpyridine’s unique combination of a bromine atom and a butyl group provides distinct reactivity and physical properties, making it valuable in specific synthetic and industrial applications .
Propiedades
Fórmula molecular |
C9H12BrN |
|---|---|
Peso molecular |
214.10 g/mol |
Nombre IUPAC |
2-bromo-3-butylpyridine |
InChI |
InChI=1S/C9H12BrN/c1-2-3-5-8-6-4-7-11-9(8)10/h4,6-7H,2-3,5H2,1H3 |
Clave InChI |
TXEUQEFTDQKEAN-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(N=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



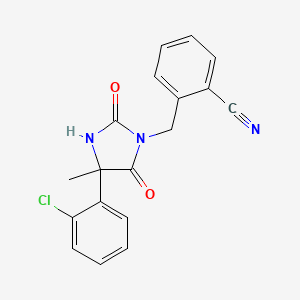
![2-(((S)-4-Amino-4-carboxybutyl)amino)-4-((S)-5-amino-5-carboxypentyl)-1H-imidazo[4,5-b]pyridin-4-ium](/img/structure/B13117832.png)
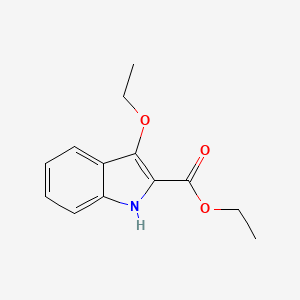
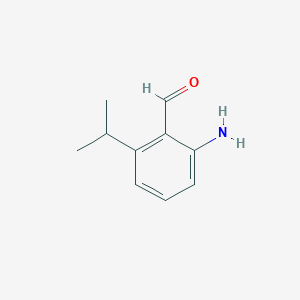
![6-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13117845.png)
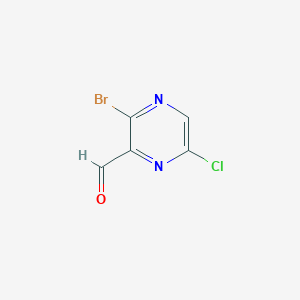
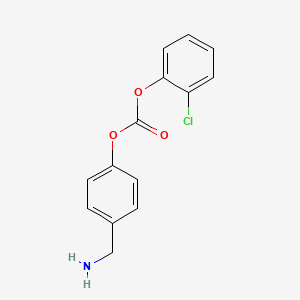
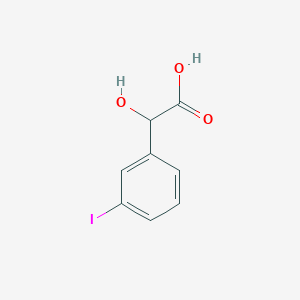
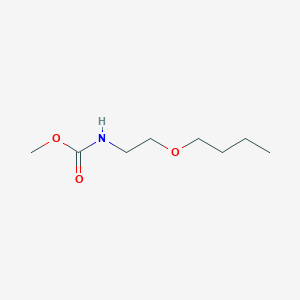
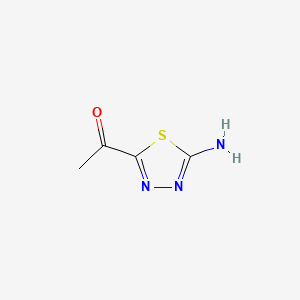


![5'-Hydroxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13117920.png)
